2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Medicinal Chemistry Salt Selection Formulation Development

Choose the hydrochloride salt for direct aqueous solubility—no organic co-solvents needed in biological assays or aqueous reaction media. The 4-methyl substitution provides a defined hydrophobic pharmacophore validated in HDAC1 and MMP-2/9/leukotriene biosynthesis inhibitor programs. Immediate solubility supports salt-form screening and buffer-based protocols. Requires frozen storage and 2–3 week lead time; plan procurement accordingly.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63
CAS No. 2172050-99-4
Cat. No. B2609949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS2172050-99-4
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)C(=O)O.Cl
InChIInChI=1S/C7H10N2O2.ClH/c1-5-3-8-9(4-5)6(2)7(10)11;/h3-4,6H,1-2H3,(H,10,11);1H
InChIKeyGVYDLJHUHUTLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS 2172050-99-4): Procurement-Grade Building Block and Salt Form Overview


2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS 2172050-99-4) is the hydrochloride salt form of the pyrazole-propanoic acid scaffold, with the corresponding free acid registered under CAS 1005582-20-6 . This compound belongs to the class of 4-methyl substituted pyrazole derivatives containing a propanoic acid moiety . The hydrochloride salt form presents modified physicochemical properties compared to the free acid, including enhanced aqueous solubility and altered handling characteristics relevant to downstream synthetic applications [1]. Pyrazole derivatives bearing propanoic acid moieties constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility [2].

Why 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Cannot Be Substituted with Free Acid or Positional Isomers


Generic substitution fails for this compound due to three non-interchangeable factors. First, the hydrochloride salt form (CAS 2172050-99-4) differs fundamentally from the free acid (CAS 1005582-20-6) in solubility and handling properties; the salt form is freely soluble in water whereas free acid solubility varies [1]. Second, the 4-methyl substitution pattern on the pyrazole ring is not equivalent to 3-methyl, 5-methyl, or unsubstituted pyrazole derivatives in terms of steric and electronic contributions to molecular recognition [2]. Third, pyrazole-propanoic acid positional isomers—including those with the propanoic acid at N1 (α-position) versus N3-linkage or 3-position on the pyrazole ring—exhibit distinct conformational flexibility, hydrogen-bonding capacity, and metabolic stability profiles that cannot be assumed interchangeable without empirical validation [3]. The absence of head-to-head comparative data in the public domain underscores that any substitution without direct experimental verification introduces unquantified risk.

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Acid: Solubility and Handling Differentiation

The hydrochloride salt form (CAS 2172050-99-4) exhibits freely soluble aqueous solubility, whereas the corresponding free acid (CAS 1005582-20-6) demonstrates different solubility characteristics [1]. This salt formation strategy modifies physicochemical properties including aqueous solubility and handling behavior, which directly impacts downstream synthetic utility and formulation compatibility [2].

Medicinal Chemistry Salt Selection Formulation Development

4-Methyl Substitution Pattern: Pharmacophore Contribution in Pyrazole-Based HDAC1 Inhibitors

In 3D-QSAR and pharmacophore modeling studies of pyrazole-based histone deacetylase 1 (HDAC1) inhibitors, the pyrazole nucleus contributes essential hydrophobic features that influence binding affinity. The substitution pattern on the pyrazole ring, including the 4-methyl group, modulates these hydrophobic interactions, providing favorable structural contributions that unsubstituted or differently substituted pyrazoles do not offer [1].

Epigenetics HDAC Inhibition 3D-QSAR

Commercially Available Purity Benchmarking: 95% Minimum Specification Across Multiple Vendors

The free acid form (CAS 1005582-20-6) is available from multiple vendors with a consistent minimum purity specification of ≥95% . This standardization across suppliers including AK Scientific, BOC Sciences, ChemScene, and CymitQuimica provides procurement predictability [1]. In contrast, the hydrochloride salt (CAS 2172050-99-4) is sourced primarily through Combi-Blocks with frozen storage requirements (-20°C) and extended lead times of 2-3 weeks, representing a distinct procurement profile .

Chemical Procurement Quality Control Building Block Sourcing

Positional Selectivity: N1-α-Propanoic Acid Linkage vs. Alternative Regioisomers

The α-propanoic acid substitution at the N1 position of the pyrazole ring confers distinct conformational and hydrogen-bonding geometry compared to alternative regioisomers. Literature on pyrazole-propanoic acid scaffolds indicates that tethering the propanoic acid to the N1 position achieves specific spatial orientation of the carboxylic acid group relative to the pyrazole pharmacophore [1]. Positional isomers such as 3-(pyrazol-1-yl)propanoic acid or pyrazol-3-yl propanoic acids present different linker geometries that alter molecular recognition profiles [2].

Regiochemistry Scaffold Design Conformational Analysis

Chemical Stability: Stable Under Recommended Storage Conditions (GHS Classification)

According to Globally Harmonized System (GHS) classification data, the free acid form (CAS 1005582-20-6) is chemically stable under recommended storage conditions . This stability profile supports ambient temperature storage and shipping for the free acid form, as evidenced by vendor specifications indicating room temperature storage and shipping conditions . In contrast, the hydrochloride salt (CAS 2172050-99-4) requires frozen storage at -20°C for long-term preservation .

Stability Storage Safety Data

Pyrazole-Propanoic Acid Scaffold: Validated Pharmacophore in Anti-Inflammatory Drug Design

Pyrazole-propanoic acid scaffolds have demonstrated validated biological activity in anti-inflammatory contexts. Tri-substituted pyrazole propionic acid derivatives designed as lonazolac analogs showed >80% inhibition against MMP-2 and >70% inhibition against MMP-9 [1]. Additionally, pyrazol-3-propanoic acid derivatives exhibited leukotriene biosynthesis inhibition with IC50 values ranging from 1.6-3.5 μM in human neutrophils [2]. The 4-methyl substitution on the pyrazole ring, as present in the target compound, modulates these scaffold-level activities by altering electronic and steric contributions.

Anti-inflammatory MMP Inhibition Scaffold Validation

Optimal Procurement and Research Applications for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS 2172050-99-4)


Salt Form Selection for Aqueous Reaction Conditions or Biological Assays

Researchers requiring a pyrazole-propanoic acid building block that is freely soluble in water without additional solubilization steps should select the hydrochloride salt (CAS 2172050-99-4) rather than the free acid. The hydrochloride form provides immediate aqueous solubility [1], enabling direct use in aqueous reaction media, buffer-based biological assays, or salt-form screening campaigns. This application is particularly relevant when the synthetic route or assay protocol cannot tolerate organic co-solvents required for free acid dissolution.

Cost-Sensitive Medicinal Chemistry Campaigns Requiring Rapid Turnaround

For medicinal chemistry programs where procurement speed and cost efficiency are primary drivers, the free acid form (CAS 1005582-20-6) offers clear advantages over the hydrochloride salt. The free acid is available from multiple suppliers at ≥95% purity with room temperature shipping and storage [1], enabling faster acquisition and lower logistical complexity. In contrast, the hydrochloride salt requires frozen storage and 2-3 week lead times , making it less suitable for high-throughput or time-sensitive campaigns where rapid iteration is prioritized.

HDAC1 Inhibitor Design Leveraging 4-Methyl Pyrazole Pharmacophore

Computational and medicinal chemistry teams designing histone deacetylase 1 (HDAC1) inhibitors can utilize this compound as a scaffold bearing the validated 4-methyl pyrazole pharmacophore. 3D-QSAR and pharmacophore mapping studies have established that the pyrazole nucleus contributes essential hydrophobic features favorable for HDAC1 binding [1]. The 4-methyl substitution pattern provides a defined hydrophobic contribution that can be rationally incorporated into ligand design, distinguishing this compound from unsubstituted pyrazole analogs that lack this validated pharmacophoric feature.

Anti-Inflammatory Drug Discovery Using Validated Pyrazole-Propanoic Acid Scaffold

Drug discovery programs targeting MMP-2, MMP-9, or leukotriene biosynthesis pathways can leverage the pyrazole-propanoic acid scaffold as a validated starting point. Related pyrazole-propanoic acid derivatives have demonstrated >80% MMP-2 inhibition, >70% MMP-9 inhibition [1], and leukotriene biosynthesis inhibition with IC50 values of 1.6-3.5 μM . The 4-methyl substitution on the pyrazole ring provides a specific electronic and steric profile that modulates these scaffold-level activities, offering a defined entry point for structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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